molecular formula C13H19ClFN B11866152 2-(4-Fluorophenyl)-5-methylazepane hydrochloride

2-(4-Fluorophenyl)-5-methylazepane hydrochloride

Cat. No.: B11866152
M. Wt: 243.75 g/mol
InChI Key: DVIGPTAGGNLVPR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and a methyl group on the azepane ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methylazepane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methylazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-5-methylazepane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or other medical conditions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methylazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-6-methylazepane: Similar structure but with a different position of the methyl group.

    2-(4-Fluorophenyl)-5-ethylazepane: Similar structure but with an ethyl group instead of a methyl group.

    2-(4-Chlorophenyl)-5-methylazepane: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

2-(4-Fluorophenyl)-5-methylazepane hydrochloride is unique due to the specific combination of the fluorophenyl group and the methyl group on the azepane ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methylazepane;hydrochloride

InChI

InChI=1S/C13H18FN.ClH/c1-10-2-7-13(15-9-8-10)11-3-5-12(14)6-4-11;/h3-6,10,13,15H,2,7-9H2,1H3;1H

InChI Key

DVIGPTAGGNLVPR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NCC1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

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